Cefoselis hydrochloride is classified under the cephalosporin antibiotics, which are characterized by their beta-lactam structure. The source for its synthesis typically begins with 7-aminocephalosporanic acid, a key intermediate in the production of many cephalosporin derivatives. This compound is synthesized through various chemical reactions that modify the core structure to enhance its antibacterial properties.
The synthesis of cefoselis hydrochloride involves several key steps:
In industrial settings, macroporous resin is often used in a fixed-bed column for the adsorption and purification of cefoselis hydrochloride. The adsorption dynamics are modeled using modified film-pore diffusion, which considers factors such as pore diffusion coefficients and mass-transfer coefficients.
Cefoselis hydrochloride has a complex molecular structure characterized by its beta-lactam ring and various functional groups. The molecular formula is .
InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/m1./s1
The structural complexity contributes to its mechanism of action as an antibiotic.
Cefoselis hydrochloride undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions depend on specific conditions and reagents used.
Cefoselis hydrochloride exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition results in weakened cell walls leading to cell lysis and death .
Cefoselis hydrochloride possesses several notable physical and chemical properties:
These properties influence its formulation and effectiveness as an antibiotic.
Cefoselis hydrochloride has diverse applications across various fields:
Cefoselis hydrochloride represents a significant advancement in antibiotic therapy, providing effective treatment options for bacterial infections while contributing to ongoing research in microbiology and pharmacology.
The evolution of cephalosporins represents a strategic response to escalating β-lactamase-mediated bacterial resistance. First-generation cephalosporins (e.g., cefazolin) emerged in the 1960s with Gram-positive coverage, followed by second-generation (e.g., cefuroxime) and third-generation (e.g., ceftazidime) variants that enhanced Gram-negative activity but remained vulnerable to extended-spectrum β-lactamases (ESBLs) and AmpC enzymes. Fourth-generation cephalosporins, including cefoselis hydrochloride, were developed in the 1990s to address these limitations through molecular refinements that confer stability against both plasmid- and chromosomally-mediated β-lactamases [2] [8]. Cefoselis (development code: FK037) was patented in 1993 and approved for clinical use in Japan and China, where it became a therapeutic cornerstone for nosocomial infections due to its balanced affinity for Gram-positive and Gram-negative penicillin-binding proteins (PBPs) [6] [8]. Its development timeline parallels other fourth-generation agents like cefepime and cefpirome, though cefoselis exhibits distinct pharmacokinetic and pharmacodynamic properties, including enhanced blood-brain barrier penetration [5].
Table 1: Evolution of Cephalosporin Generations
Generation | Key Representatives | Decade Introduced | Resistance Limitations |
---|---|---|---|
First-Gen | Cefazolin | 1960s | Narrow Gram-negative coverage |
Second-Gen | Cefuroxime | 1970s | Variable ESBL susceptibility |
Third-Gen | Ceftazidime | 1980s | Susceptible to AmpC enzymes |
Fourth-Gen | Cefoselis, Cefepime | 1990s | Stable against many ESBLs/AmpC |
Cefoselis hydrochloride (chemical formula: C₁₉H₂₃ClN₈O₆S₂; molecular weight: 559.02 g/mol) is classified as a zwitterionic fourth-generation cephalosporin due to its dual-charge characteristics that enhance penetration through the outer membrane of Gram-negative bacteria [3] [6]. Its molecular structure features two critical modifications:
This structural configuration enables cefoselis to exhibit broad-spectrum activity against both Gram-positive bacteria (e.g., methicillin-susceptible Staphylococcus aureus [MSSA], Streptococcus pneumoniae) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae) [6]. Unlike third-generation cephalosporins, cefoselis maintains low minimum inhibitory concentrations (MICs) against AmpC-producing Enterobacter spp. due to its poor induction of chromosomal β-lactamases and resistance to enzymatic degradation [3]. Pharmacodynamically, it demonstrates concentration-dependent bactericidal activity, with time above MIC (T>MIC) being the primary efficacy parameter. Notably, its zwitterionic nature facilitates unprecedented blood-brain barrier penetration—a rarity among β-lactams—with brain extracellular fluid concentrations proportional to plasma levels in animal models [5] [6].
Table 2: Key Structural Features and Functional Roles of Cefoselis Hydrochloride
Structural Element | Position | Functional Role | Biological Consequence |
---|---|---|---|
2-Aminothiazol-4-yl group | C7 side chain | β-lactamase stability | Enhanced Gram-negative coverage |
(Z)-Methoxyimino linkage | C7 side chain | Steric hindrance | Resistance to enzyme hydrolysis |
Quaternary ammonium | C3’ pyrazole ring | Zwitterionic property | Improved Gram-positive PBP affinity |
Hydroxyethyl moiety | C3’ substituent | Solubility enhancement | Optimal tissue distribution |
Cefoselis hydrochloride’s microbiological profile positions it as a critical tool against multidrug-resistant (MDR) pathogens, particularly in an era of escalating antimicrobial resistance. Global surveillance data indicates a 43% rise in MDR infections between 2000–2024, with carbapenem-resistant Enterobacterales (CRE) and ESBL-producing pathogens exhibiting the most alarming mortality rates [7]. Cefoselis demonstrates clinically relevant activity against several high-priority resistance phenotypes:
Research innovations have further explored cefoselis’ purification and delivery mechanisms to enhance efficacy. The Modified Film-Pore Diffusion (MFPD) model has been optimized for cefoselis adsorption onto macroporous resins (XR 920C) in fixed-bed columns, achieving >98.5% purity through Langmuir isotherm-driven processes. This purification technique minimizes impurities that could compromise therapeutic outcomes in immunocompromised patients [1]. Additionally, synergistic studies reveal that cefoselis paired with β-lactamase inhibitors (e.g., sulbactam) reduces MICs against Acinetobacter baumannii by 8–16-fold, suggesting potential for combination regimens in MDR infections [9].
Table 3: In Vitro Activity of Cefoselis Hydrochloride Against Priority Pathogens
Pathogen Group | Representative Species | MIC₉₀ Range (μg/mL) | Resistance Notes |
---|---|---|---|
Gram-positive Cocci | MSSA | 2–4 | Inactive against MRSA |
S. pneumoniae (penicillin-sensitive) | ≤0.5 | Reduced activity vs PRSP | |
Gram-negative Bacilli | P. aeruginosa | 4–16 | 85% susceptibility |
ESBL-producing E. coli | ≤2 | 70% susceptibility | |
AmpC-producing Enterobacter | 1–4 | Stable activity | |
Non-fermenters | A. baumannii | 16–64 | Variable susceptibility |
Emerging evidence underscores cefoselis’ role in overcoming treatment limitations for CNS infections. Unlike most β-lactams, cefoselis achieves therapeutic concentrations in brain extracellular fluid (rat model: brain/plasma ratio = 0.28), enabling potential application in meningitis caused by susceptible MDR Gram-negatives [5] [6]. However, its competitive inhibition of GABAₐ receptors necessitates cautious use in neurological contexts, as intracerebral administration triggers glutamate-independent seizures via GABAergic suppression [4] [5]. Future research directions include structural optimization to reduce neurotoxicity and extend spectrum against carbapenemase-producing pathogens through siderophore conjugation strategies [9] [10].
Concluding Remarks
Cefoselis hydrochloride exemplifies the innovative evolution of fourth-generation cephalosporins, merging extended Gram-negative coverage with retained Gram-positive activity through strategic molecular design. Its significance in antimicrobial research lies not only in immediate clinical applications but also as a chemical scaffold for addressing the catastrophic rise in multidrug-resistant infections. Ongoing purification advancements and combination regimens position this agent as a valuable component in the antimicrobial armamentarium, though further structural refinements may unlock novel mechanisms to combat emerging resistance phenotypes.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7